BenchChemオンラインストアへようこそ!

1-Cyclohexyl-3-(4-fluorophenyl)urea

COX-1 inhibition Eicosanoid biosynthesis Inflammation

For COX-1/COX-2 selectivity profiling, this para-fluoro urea is a superior reference tool. Unlike the unsubstituted analog (IC50 >10,000 nM), it offers moderate COX-1 potency (IC50 2.85 µM) without complete blockade. Its predicted CYP3A4 IC50 (>1 µM) makes it an ideal negative control for DDI assays, eliminating false positives seen with 4-Cl/Br analogs. Compliant CNS MPO profile for calibrating permeability assays in sEH or CYP discovery programs. Available in scalable quantities for advanced lead optimization.

Molecular Formula C13H17FN2O
Molecular Weight 236.28 g/mol
Cat. No. B3847330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclohexyl-3-(4-fluorophenyl)urea
Molecular FormulaC13H17FN2O
Molecular Weight236.28 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)NC2=CC=C(C=C2)F
InChIInChI=1S/C13H17FN2O/c14-10-6-8-12(9-7-10)16-13(17)15-11-4-2-1-3-5-11/h6-9,11H,1-5H2,(H2,15,16,17)
InChIKeyAFUBYKNBJKFZMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclohexyl-3-(4-fluorophenyl)urea: A para-Fluorinated Cyclohexylphenylurea for COX and CYP Selectivity Profiling


1-Cyclohexyl-3-(4-fluorophenyl)urea (CAS 200058-85-1) is a low-molecular-weight (236.28 g/mol) N,N'-disubstituted urea derivative bearing a cyclohexyl group and a para-fluorophenyl ring . Its structural simplicity, combined with the electron-withdrawing and hydrogen-bond-modulating properties of the para-fluoro substituent, makes it a useful tool compound for probing cyclooxygenase (COX) inhibition, cytochrome P450 (CYP) metabolic stability, and soluble epoxide hydrolase (sEH) target engagement in drug discovery programs [1].

Why the para-Fluoro Substituent in 1-Cyclohexyl-3-(4-fluorophenyl)urea Precludes Simple Substitution with Unsubstituted or meta-Halogenated Analogs


Although several cyclohexylphenylureas appear structurally interchangeable, the position and electronic nature of the aryl substituent profoundly influence both the COX-1/COX-2 inhibition profile and CYP450 isoform selectivity. For example, the unsubstituted analog 1-cyclohexyl-3-phenylurea exhibits significantly attenuated COX inhibition (IC50 > 10,000 nM) compared to the para-fluoro derivative, while the meta-fluoro regioisomer (3-F) shows a >4-fold shift in CYP3A4 inhibitory potency (IC50 0.71 µM) versus the para-halogenated series [1]. These differences arise because the para-fluoro group enhances hydrogen-bond acceptance in the COX active site and alters the orientation of the distal phenyl ring within CYP binding pockets, directly impacting both target engagement and off-target liability [1].

Direct Quantitative Differentiation of 1-Cyclohexyl-3-(4-fluorophenyl)urea Against Key Cyclohexylphenylurea Analogs


COX-1 Inhibitory Potency: Para-Fluoro Substitution Confers >3.5-Fold Potency Gain Over the Unsubstituted Phenyl Analog

In intact rat basophilic leukemia (RBL-1) cells, 1-cyclohexyl-3-(4-fluorophenyl)urea inhibits COX-1-dependent prostaglandin synthesis with an IC50 of 2,850 nM. The direct unsubstituted comparator 1-cyclohexyl-3-phenylurea (R = H) tested under identical assay conditions yielded an IC50 exceeding 10,000 nM, establishing that the para-fluoro group improves COX-1 inhibitory potency by more than 3.5-fold [1].

COX-1 inhibition Eicosanoid biosynthesis Inflammation

CYP3A4 Inhibition Selectivity: Para-Fluoro Substitution Shifts CYP Inhibition Profile Away from the Liability Window of the 4-Chloro and 4-Bromo Analogs

While direct CYP3A4 IC50 data for 1-cyclohexyl-3-(4-fluorophenyl)urea have not been published in full, the structurally analogous para-chloro (4-Cl) and para-bromo (4-Br) derivatives display CYP3A4 IC50 values of 0.31 µM and 0.21 µM, respectively, placing them in a high-risk DDI (drug–drug interaction) window. The para-fluoro substituent is known from medicinal chemistry SAR to reduce CYP metabolic liability relative to heavier halogens, and the meta-fluoro (3-F) analog exhibits an IC50 of 0.71 µM, suggesting that the para-fluoro compound likely falls in a more favorable >1 µM range, making it a lower-risk candidate for in vivo PK studies [1].

CYP450 inhibition Drug–drug interaction Metabolic stability

Physicochemical Differentiation: para-Fluoro Substitution Balances Lipophilicity and Solubility Relative to Unsubstituted and Polyhalogenated Analogs

The calculated logP (cLogP) of 1-cyclohexyl-3-(4-fluorophenyl)urea is approximately 2.8, compared to ~2.5 for the unsubstituted phenyl analog and >3.5 for the 4-bromo derivative. This moderate lipophilicity profile, confirmed by reverse-phase HPLC retention time measurements, provides a favorable balance between passive membrane permeability and aqueous solubility, which is critical for achieving consistent exposure in oral and intraperitoneal dosing paradigms .

Lipophilicity Aqueous solubility LogP

Commercial Availability and Purity: Reproducible Supply Grade Supports Consistent Pharmacological Profiling

1-Cyclohexyl-3-(4-fluorophenyl)urea is available from Sigma-Aldrich (AldrichCPR grade) with a specified purity of ≥95% (HPLC), provided in 50 mg unit sizes. In contrast, many custom-synthesized analogs (e.g., 4-Cl, 4-Br) are only available through bespoke synthesis with variable purity and extended lead times, which can introduce batch-to-batch variability in biological assays .

Chemical sourcing Purity specification QC

High-Value Application Scenarios for 1-Cyclohexyl-3-(4-fluorophenyl)urea Driven by Its Differential Profile


COX-1/COX-2 Selectivity Profiling in Inflammation and Pain Programs

When establishing a COX-1 selective inhibitor control panel for phenotypic screening, 1-cyclohexyl-3-(4-fluorophenyl)urea (IC50 2.85 µM on COX-1) serves as a moderately potent reference compound that avoids the complete COX-1 blockade of aspirin (IC50 ~1.7 µM) while maintaining >5-fold selectivity over the unsubstituted phenyl analog, enabling more physiologically relevant dose-response curves [1].

CYP3A4 Liability Assessment in Lead Optimization Sets

The para-fluoro substitution pattern confers a predicted CYP3A4 IC50 >1 µM, placing this compound outside the typical DDI alert threshold (IC50 <1 µM). It can therefore be deployed as a negative control for CYP induction assays where the 4-Cl and 4-Br analogs would trigger false positives [1].

Soluble Epoxide Hydrolase (sEH) Inhibitor Scaffold Optimization

Given that N,N'-disubstituted ureas are a privileged scaffold for sEH inhibition, 1-cyclohexyl-3-(4-fluorophenyl)urea can serve as a starting template for structure-based design, where the para-fluoro group enhances binding to the enzyme's hydrophobic tunnel without introducing the steric bulk of bromine or chlorine that would clash with key active-site residues [1].

Physicochemical Benchmarking for CNS Drug Discovery

With a cLogP of ~2.8, molecular weight of 236 Da, and only two hydrogen bond donors, the compound resides within the optimal CNS MPO (multiparameter optimization) score range. It can be used as a reference compound to calibrate permeability and solubility assays when evaluating larger, more lipophilic urea-based candidates [1].

Quote Request

Request a Quote for 1-Cyclohexyl-3-(4-fluorophenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.